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Compound of Interest

Compound Name: Ala-Phe-Lys-AMC

Cat. No.: B568614 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for setting up and performing a kinetic

assay using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin

(Ala-Phe-Lys-AMC). This substrate is primarily utilized for the sensitive detection of plasmin

and gingipain K activity.

Introduction
The Ala-Phe-Lys-AMC kinetic assay is a fluorescence-based method used to measure the

enzymatic activity of proteases that recognize and cleave the specific peptide sequence Ala-

Phe-Lys. The substrate consists of this tripeptide covalently linked to the fluorescent reporter

molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC

group is quenched. Upon enzymatic cleavage of the amide bond between the lysine residue

and the AMC moiety, free AMC is released, resulting in a significant increase in fluorescence

intensity. This increase in fluorescence is directly proportional to the enzymatic activity.

The assay is highly sensitive and can be performed in a continuous format, making it suitable

for high-throughput screening of enzyme inhibitors and for detailed kinetic analysis of enzyme

function. The typical excitation and emission wavelengths for AMC are in the range of 360-380

nm and 440-460 nm, respectively.
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Assay Principle
The fundamental principle of this assay is the enzymatic hydrolysis of a non-fluorescent

substrate to yield a highly fluorescent product.

Ala-Phe-Lys-AMC (Non-fluorescent) Ala-Phe-Lys + AMC (Fluorescent)Enzymatic CleavagePlasmin or Gingipain K

Click to download full resolution via product page

Diagram 1: Enzymatic cleavage of Ala-Phe-Lys-AMC.

Materials and Reagents
Reagent Supplier (Example)

Catalog Number
(Example)

Storage
Temperature

Ala-Phe-Lys-AMC MedChemExpress HY-P4339
-20°C (protect from

light)

Human Plasmin Sigma-Aldrich P1867 -20°C

Gingipain K (from P.

gingivalis)
Recombinant Source - -80°C

7-Amino-4-

methylcoumarin

(AMC) Standard

Sigma-Aldrich A9891
4°C (protect from

light)

Tris-HCl Sigma-Aldrich T5941 Room Temperature

NaCl Sigma-Aldrich S9888 Room Temperature

Sodium Acetate Sigma-Aldrich S2889 Room Temperature

Dithiothreitol (DTT) Sigma-Aldrich D9779 4°C

Dimethyl Sulfoxide

(DMSO), Anhydrous
Sigma-Aldrich 276855 Room Temperature

96-well black, flat-

bottom microplates
Corning 3603 Room Temperature
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Experimental Protocols
4.1.1. Substrate Stock Solution (10 mM)

Dissolve the appropriate amount of Ala-Phe-Lys-AMC in anhydrous DMSO to make a 10

mM stock solution.

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

4.1.2. AMC Standard Stock Solution (1 mM)

Dissolve 7-amino-4-methylcoumarin in anhydrous DMSO to make a 1 mM stock solution.

Aliquot and store at 4°C, protected from light.

4.1.3. Assay Buffers

Plasmin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

Gingipain K Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5.

4.1.4. Enzyme Working Solutions

Prepare a stock solution of the enzyme in an appropriate buffer (e.g., for plasmin, 50 mM

Tris-HCl, pH 8.0).

On the day of the experiment, dilute the enzyme stock solution to the desired working

concentration using the respective assay buffer. Keep the enzyme on ice.

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a

standard curve of free AMC must be generated.

Prepare a series of dilutions of the 1 mM AMC standard stock solution in the assay buffer. A

typical concentration range would be from 0 µM to 50 µM.

Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black

microplate.
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Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission

wavelength of 440-460 nm.

Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).

Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope

will be used to convert the rate of change in fluorescence in the enzymatic assay to the rate

of product formation.

AMC Concentration
(µM)

Volume of 1 mM
AMC (µL)

Volume of Assay
Buffer (µL)

Total Volume (µL)

50 5 95 100

25 2.5 97.5 100

12.5 1.25 98.75 100

6.25 0.625 99.375 100

3.125 0.3125 99.6875 100

0 0 100 100

This protocol is designed for a 96-well plate format. Adjust volumes as needed.
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Diagram 2: General workflow for the kinetic assay.

Assay Setup:

Add 50 µL of the appropriate assay buffer to each well of a 96-well black microplate.

Add 25 µL of the Ala-Phe-Lys-AMC substrate solution at various concentrations to the

wells. To determine the Michaelis-Menten constant (Km), a range of substrate
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concentrations is required (e.g., 0.1x to 10x the expected Km).

Include a "no enzyme" control for each substrate concentration to measure background

fluorescence.

Include a "no substrate" control to measure the intrinsic fluorescence of the enzyme

preparation.

Pre-incubation:

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10

minutes.

Reaction Initiation:

Initiate the enzymatic reaction by adding 25 µL of the enzyme working solution to each

well. The final reaction volume will be 100 µL.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader.

Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for a period of

30-60 minutes.

Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Component Volume per Well (µL)

Assay Buffer 50

Substrate Solution (4x) 25

Enzyme Solution (4x) 25

Total Final Volume 100

Data Presentation and Analysis
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For each substrate concentration, subtract the "no enzyme" background fluorescence from

the fluorescence readings of the corresponding wells with the enzyme.

Plot the background-corrected fluorescence (RFU) versus time (minutes) for each substrate

concentration.

Determine the initial reaction velocity (V₀) from the linear portion of each progress curve. The

V₀ is the slope of this linear phase and is expressed in RFU/min.

Use the slope from the AMC standard curve (in RFU/µM) to convert the initial velocities from

RFU/min to µM/min.

V₀ (µM/min) = (V₀ (RFU/min)) / (Slope of AMC standard curve (RFU/µM))

Plot the initial velocity (V₀ in µM/min) against the substrate concentration ([S] in µM).

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,

GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km

(Michaelis constant).

V₀ = (Vmax * [S]) / (Km + [S])
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Parameter Description Units

V₀ Initial reaction velocity µM/min

[S] Substrate concentration µM

Vmax

Maximum reaction velocity at

saturating substrate

concentrations

µM/min

Km

Michaelis constant; the

substrate concentration at

which the reaction velocity is

half of Vmax.

µM

kcat

Turnover number; the number

of substrate molecules

converted to product per

enzyme molecule per second.

s⁻¹

kcat/Km
Catalytic efficiency of the

enzyme.
M⁻¹s⁻¹

kcat Calculation: If the enzyme concentration [E] is known, the turnover number (kcat) can

be calculated:

kcat = Vmax / [E]
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Issue Possible Cause Suggested Solution

High Background

Fluorescence

Substrate degradation (light

exposure)

Prepare fresh substrate

solution and protect from light.

Contaminated reagents
Use fresh, high-purity reagents

and water.

No or Low Signal Inactive enzyme

Use a fresh enzyme aliquot;

ensure proper storage and

handling. Confirm enzyme

activity with a known positive

control substrate.

Incorrect buffer pH or

composition

Verify the pH and composition

of the assay buffer.

Incorrect instrument settings

Check the excitation and

emission wavelengths and the

gain settings on the

fluorometer.

Non-linear Reaction Progress

Curves
Substrate depletion

Use a lower enzyme

concentration or measure the

initial velocity over a shorter

time period.

Enzyme instability

Perform the assay at a lower

temperature or for a shorter

duration. Add stabilizing

agents (e.g., BSA) to the

assay buffer if appropriate.

Inner filter effect (at high

substrate conc.)

If substrate concentrations are

very high, the fluorescence

signal may be non-linear. Keep

the total absorbance of the

solution low. Dilute the sample

if necessary.
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To cite this document: BenchChem. [Application Notes and Protocols for Ala-Phe-Lys-AMC
Kinetic Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568614#setting-up-ala-phe-lys-amc-kinetic-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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